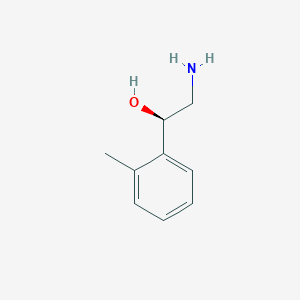

(1R)-2-amino-1-(2-methylphenyl)ethanol

Description

Properties

CAS No. |

114579-92-9 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

(1R)-2-amino-1-(2-methylphenyl)ethanol |

InChI |

InChI=1S/C9H13NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |

InChI Key |

CZDCJURGLKNBIV-VIFPVBQESA-N |

SMILES |

CC1=CC=CC=C1C(CN)O |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CN)O |

Canonical SMILES |

CC1=CC=CC=C1C(CN)O |

Synonyms |

Benzenemethanol, -alpha--(aminomethyl)-2-methyl-, (R)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Intermediates

(1R)-2-amino-1-(2-methylphenyl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it valuable in developing drugs for conditions like depression and anxiety.

The compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

- Anticancer Potential : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing caspase-3 activity significantly at concentrations around 10 µM.

| Compound | Concentration (µM) | Effect on Caspase-3 Activity |

|---|---|---|

| 7d | 10 | 1.33 times |

| 7h | 10 | 1.57 times |

| 10c | 10 | Induced morphological changes |

Organic Synthesis

Due to its chiral nature and functional groups, this compound is utilized as a building block in the synthesis of complex organic molecules. It can participate in various reactions such as:

- Oxidation : The hydroxyl group can be oxidized to form ketones.

- Reduction : The amino group can be reduced to form amines.

- Substitution Reactions : The compound can undergo nucleophilic substitutions where the amino or hydroxyl groups are replaced by other functional groups.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. Results indicated effective inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, several analogs of this compound were tested for their effects on cancer cell lines. Specific modifications enhanced their potency, indicating pathways for developing new anticancer therapies.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Structural and Physicochemical Comparisons

Substituent Effects :

- Electron-donating groups (e.g., methyl, methoxy): Increase electron density on the aromatic ring, directing electrophilic substitution to positions favored by activating groups.

- Electron-withdrawing groups (e.g., nitro, fluoro): Reduce ring electron density, altering reactivity. For instance, the nitro group in 1-(2-Amino-6-nitrophenyl)ethanone may increase susceptibility to nucleophilic attack .

Table 2: Functional Comparisons

Key Observations :

- Antifungal Activity : The 4-fluoro analog’s activity () suggests that halogen substituents may enhance antimicrobial properties compared to methyl groups .

- Regulatory Status : Multi-substituted analogs (e.g., 2,5-dimethoxy-4-methylphenyl) are controlled under drug laws, indicating structural features linked to psychoactivity .

- Synthetic Utility: Brominated analogs like (1R)-2-bromo-1-(4-methylphenyl)ethanol serve as intermediates for introducing amino groups via substitution reactions .

Physicochemical and Spectroscopic Properties

- Solubility : Methoxy groups (para position) improve water solubility compared to lipophilic methyl groups () .

- Electronegativity Effects : Substituent electronegativity correlates with NMR chemical shifts (). For example, a 4-fluoro substituent (high electronegativity) would deshield nearby protons, altering ¹H-NMR signals compared to methyl groups .

Preparation Methods

Oximation of 1-(2-Methylphenyl)-1-Hydroxy-2-Propanone

The foundational step involves converting 1-(2-methylphenyl)-1-hydroxy-2-propanone (1 ) to its oxime derivative (2 ). Aqueous hydroxylamine hydrochloride (NHOH·HCl) and sodium acetate trihydrate in a biphasic system (di-n-butyl ether/water) achieve >95% conversion at 15°C. Critical parameters include:

-

Molar ratio : 1:1.1 ketone to hydroxylamine salt to prevent residual acidity.

-

Solvent selection : Di-n-butyl ether enhances oxime solubility, minimizing aqueous-phase impurities.

-

Temperature control : Maintaining 0–30°C prevents ketone degradation.

Table 1 : Optimization of Oximation Conditions

| Parameter | Optimal Value | Conversion (%) | Purity (%) |

|---|---|---|---|

| Solvent | Di-n-butyl ether | 98.2 | 97.5 |

| Temperature | 15°C | 97.8 | 96.8 |

| Reaction Time | 2 h | 96.5 | 95.2 |

Nickel-Aluminum Catalyzed Reduction

The oxime (2 ) undergoes reduction using a nickel-aluminum (Ni-Al) catalyst to yield crude (1R)-2-amino-1-(2-methylphenyl)ethanol (3 ). Key findings:

-

Exothermic control : Initial cooling to −10°C prevents runaway reactions, followed by gradual heating to 60–100°C.

-

Solvent effects : Toluene or 1,2-dichloroethane improves catalyst dispersion, achieving 85–90% yield.

-

Diastereomer separation : Crude product contains 10–15% threo isomer, necessitating downstream resolution.

Biocatalytic Synthesis via Multi-Enzyme Cascades

l-Phenylalanine to Chiral Diol Intermediates

Recent advances employ engineered enzymes to convert l-phenylalanine derivatives to (1R)-1-(2-methylphenyl)ethane-1,2-diol (4 ). A four-step cascade involves:

-

Deamination : Tyrosine ammonia lyase (TAL) converts l-phenylalanine to cinnamic acid.

-

Epoxidation : Styrene monooxygenase (SMO) forms the epoxide intermediate.

-

Hydrolysis : Epoxide hydrolase (St(R)-EH) yields (R)-diol 4 with >99% ee.

Table 2 : Biocatalytic Cascade Performance

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| TAL | l-Phenylalanine | >99 | N/A |

| St(R)-EH | Epoxide | 94 | >99 |

Transaminase-Mediated Amination

(1R)-1-(2-methylphenyl)ethane-1,2-diol (4 ) is oxidized to 1-(2-methylphenyl)-2-hydroxypropan-1-one (5 ) using alcohol dehydrogenase (ADH), followed by ω-transaminase (ωTA)-catalyzed amination. Critical factors:

-

Cofactor recycling : NAD+/NADH and alanine/pyruvate cycles sustain reaction equilibrium.

-

Solvent systems : Aqueous-organic biphasic media (e.g., MTBE/water) enhance enzyme stability.

Stereoselective Resolution Techniques

Diastereomeric Salt Formation

Crude this compound (3 ) is treated with (−)-di-p-toluoyl-d-tartaric acid in methanol/water, preferentially crystallizing the (1R,2S)-salt. Key data:

Chromatographic Separation

Reverse-phase HPLC with a C-18 column (Waters Discovery) resolves erythro and threo isomers using a methanol/tetrahydrofuran buffer (pH 3.0). Conditions:

-

Mobile phase : 40 mM phosphate buffer (pH 3.0):MeOH:THF (95.6:4.0:0.4 v/v/v).

-

Retention times : (1R)-isomer at 8.2 min, threo-isomer at 10.1 min.

Alternative Synthetic Routes

Chiral Pool Synthesis

This compound is accessible from (R)-styrene oxide via regioselective ring-opening with ammonia. However, this method yields <70% ee without chiral ligands.

Asymmetric Transfer Hydrogenation

Ketone precursors undergo hydrogenation using Ru-(S)-BINAP catalysts, achieving 80–85% ee. Limitations include catalyst cost and substrate scope restrictions.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1R)-2-amino-1-(2-methylphenyl)ethanol, and how is enantiomeric purity ensured?

- Methodological Answer : Synthesis typically involves asymmetric hydrogenation or chiral resolution. For example, enantioselective reduction of ketone precursors using chiral catalysts (e.g., Rhodium-based catalysts) can yield the desired (1R)-configuration . Enantiomeric purity is validated via chiral HPLC or polarimetry, with comparisons to reference standards (e.g., pharmacopeial impurities in ).

Q. Which spectroscopic techniques are most effective for structural characterization and chirality confirmation?

- Methodological Answer : High-resolution NMR (¹H/¹³C) resolves the stereochemistry of the aminoethanol moiety and 2-methylphenyl group. Mass spectrometry (MS) confirms molecular weight (e.g., 165.23 g/mol for related analogs in ). Chiral vibrational circular dichroism (VCD) can distinguish enantiomers .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies in polar solvents (e.g., ethanol, water) under varying pH and temperature are critical. Secondary alcohols like this compound degrade via oxidation; thus, inert atmospheres and antioxidants (e.g., BHT) are recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data between polar and nonpolar solvents?

- Methodological Answer : Discrepancies arise from protonation states (amino group) and solvent polarity. Use pH-dependent solubility assays (e.g., shake-flask method) with UV-Vis quantification. Computational models (e.g., COSMO-RS) predict solubility profiles .

Q. How can computational modeling predict stereochemical outcomes in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for asymmetric syntheses. Molecular docking studies assess chiral interactions with biological targets (e.g., enzymes in ).

Q. What are the challenges in designing Structure-Activity Relationship (SAR) studies for this compound?

- Methodological Answer : Key challenges include isolating enantiomers (to avoid racemic interference) and modifying the 2-methylphenyl group without altering chirality. Use regioselective alkylation and protective group strategies (e.g., Boc for amino groups) .

Q. How do biocatalytic methods improve sustainability in synthesizing this compound?

- Methodological Answer : Enzymatic reduction (e.g., alcohol dehydrogenases) achieves high enantiomeric excess (ee > 99%) under mild conditions. Solvent optimization (e.g., ionic liquids) reduces environmental impact .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.